Androsterone Glucuronide (ADTG) is a key metabolite of androgens, primarily produced in the liver. Its presence in serum is significantly higher than other dihydrotestosterone metabolites, such as androstanediol glucuronide []. ADTG serves as a valuable marker for investigating various physiological processes and conditions. It is particularly useful in studying:
Developing More Sensitive and Specific Assays: Continued refinement of analytical techniques like LC-MS/MS will enable more precise measurement of ADTG and other androgen metabolites [, ]. This improvement will enhance the accuracy of studies assessing androgen activity.
Elucidating the Role of SLC22A24: Recent research has identified SLC22A24 as a transporter involved in the reabsorption of steroid conjugates, including ADTG, in the kidney []. Further investigation of this transporter could unveil new mechanisms regulating steroid homeostasis and potentially lead to therapeutic targets for managing steroid levels.
Investigating the Impact of Genetic Polymorphisms: Genetic variations in enzymes and transporters involved in ADTG metabolism can influence its levels and contribute to individual susceptibility to diseases [, ]. Understanding the impact of these polymorphisms will aid in personalized medicine approaches for androgen-related conditions.
Exploring ADTG as a Biomarker for OATP1B3 Inhibition: Studies suggest that ADTG, along with testosterone glucuronide, could serve as a potential biomarker for evaluating the inhibition of OATP1B3, a transporter responsible for hepatic uptake of various drugs and metabolites []. This application could benefit drug development and pharmacokinetic studies.
Validating ADTG and Other Metabolites as Biomarkers for Insulin Resistance: Findings from metabolomics studies point towards the potential of ADTG and other metabolites as biomarkers for insulin resistance, even in lean/overweight individuals []. Further research is crucial to validate these biomarkers and integrate them into clinical practice for early detection and intervention.
Androsterone glucuronide is a significant metabolite derived from androgens, specifically testosterone and dihydrotestosterone. It is classified as a steroid hormone conjugate and plays a crucial role in the metabolism of androgens in the human body. This compound is predominantly found in the circulation of humans and certain primates, where it serves as a marker for androgenic activity and is linked to various physiological conditions, particularly in women.
Androsterone glucuronide is primarily formed in the liver through the enzymatic action of UDP-glucuronosyltransferases, notably UGT2B15 and UGT2B17. These enzymes facilitate the conjugation of androsterone, resulting in the formation of this glucuronide derivative. The classification of androsterone glucuronide falls under steroid metabolites, specifically within the category of C19-steroids, which are characterized by their 19 carbon atoms.
The synthesis of androsterone glucuronide can be achieved through several chemical pathways. A notable method involves a six-step synthesis starting from epiandrosterone, yielding approximately 63% of the desired product. This procedure highlights the efficiency of modern synthetic techniques in producing steroid glucuronides for research and clinical applications.
The synthesis process typically includes:
Androsterone glucuronide has a complex molecular structure characterized by its steroid backbone with a glucuronic acid moiety attached.
Androsterone glucuronide undergoes various chemical reactions typical of steroid metabolites, including hydrolysis and enzymatic degradation.
The mechanism by which androsterone glucuronide exerts its effects primarily involves its role as a marker for androgenic activity rather than direct hormonal action.
Androsterone glucuronide has several scientific uses, particularly in clinical biochemistry and endocrinology:
Androsterone glucuronide (ADT-G; systematic IUPAC name: (2S,3S,4S,5R,6R)-6-{[(3aS,3bR,5aS,7R,9aS,9bS,11aS)-9a,11a-Dimethyl-1-oxohexadecahydro-1H-cyclopenta[a]phenanthren-7-yl]oxy}-3,4,5-trihydroxyoxane-2-carboxylic acid) is a C19 steroid glucuronide conjugate. Its molecular formula is C₂₅H₃₈O₈, with a molar mass of 466.57 g/mol [1]. The structure comprises androsterone (a 5α-reduced, 3α-hydroxylated androgen metabolite) linked via a β-glycosidic bond to D-glucuronic acid at the C3 position [1] [2]. This bond formation significantly increases the compound’s hydrophilicity, facilitating renal and biliary excretion.
Table 1: Key Identifiers and Structural Data
Property | Value/Identifier |
---|---|
IUPAC Name | (2S,3S,4S,5R,6R)-6-{[(3aS,3bR,5aS,7R,9aS,9bS,11aS)-9a,11a-Dimethyl-1-oxohexadecahydro-1H-cyclopenta[a]phenanthren-7-yl]oxy}-3,4,5-trihydroxyoxane-2-carboxylic acid |
Synonyms | ADT-G; 5α-Androstan-3α-ol-17-one 3-glucuronide |
Molecular Formula | C₂₅H₃₈O₈ |
Molar Mass | 466.57 g/mol |
InChI Key | VFUIRAVTUVCQTF-BSOWLZGZSA-N |
ChemSpider ID | 102484 |
Major Spectroscopic Features | Characteristic LC-MS/MS transitions: m/z 465.2 → 289.2 (aglycone fragment) [4] [9] |
Identification relies on advanced analytical techniques, including liquid chromatography–tandem mass spectrometry (LC-MS/MS), which detects specific mass transitions (e.g., m/z 465.2 → 289.2 for the aglycone fragment) [5] [9]. Nuclear magnetic resonance (NMR) spectroscopy confirms the β-configuration of the glucuronide linkage and stereochemistry at C3, C5, and C17 positions [1].
ADT-G formation represents the terminal inactivation step of androgen metabolism. It is generated predominantly from androsterone (ADT), which itself derives from irreversible 5α-reduction and 3α-hydroxylation of dihydrotestosterone (DHT) [1] [8]. The conjugation reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), primarily UGT2B15 and UGT2B17, which transfer glucuronic acid from UDP-glucuronic acid (UDPGA) to the 3α-hydroxyl group of ADT [1] [3].
Table 2: Enzymatic Characteristics of UGT2B Isoforms in ADT-G Formation
Enzyme | Substrate Specificity | Catalytic Efficiency (Vmax/Km) | Impact of Genetic Variants |
---|---|---|---|
UGT2B17 | Broad (ADT, testosterone, DHT) | High (Liver: 1.31 ± 0.15 pmol/min/mg; Intestine: 7.4 ± 6.6 pmol/min/mg) [5] | Null allele: >90% reduction in ADT-G formation [9] |
UGT2B15 | Narrow (ADT, 3α-diol) | Moderate (Liver: 0.65 ± 0.18 pmol/min/mg) [5] | D85Y variant: Reduced affinity for ADT [3] [7] |
The metabolic pathway can be summarized as:DHT → (5α-reduction) → Androsterone (ADT) → (UGT2B17/UGT2B15 glucuronidation) → ADT-G [1] [8].
ADT-G synthesis and transport occur in specific cellular compartments:
Table 3: Tissue-Specific Expression of ADT-G Synthesis and Transport Machinery
Tissue | Key Enzymes/Transporters | Functional Role |
---|---|---|
Liver | UGT2B17 (high), UGT2B15 (moderate); MRP2/MRP3 | Primary site of ADT-G synthesis; biliary excretion (MRP2) and basolateral efflux to blood (MRP3) [4] [5] |
Prostate | UGT2B15 (luminal cells), UGT2B17 (basal cells) | Compartmentalized inactivation of DHT [3] [7] |
Small Intestine | UGT2B17 (distal > proximal); MRP3 | First-pass metabolism of androgens; systemic efflux [4] [5] |
Kidney | MRP2, MDR1 | Urinary excretion of circulating ADT-G [4] |
This compartmentalization ensures efficient androgen inactivation and elimination while minimizing systemic exposure to active hormones.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7